molecular formula C22H27N7O3S B6568140 N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1021229-81-1

N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B6568140
CAS No.: 1021229-81-1
M. Wt: 469.6 g/mol
InChI Key: FPMDJZMKNCZNMV-UHFFFAOYSA-N
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Description

N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with two pyrrolidine moieties. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition due to its structural mimicry of purine nucleotides.

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3S/c30-22(17-5-7-18(8-6-17)33(31,32)28-12-3-4-13-28)23-9-14-29-21-19(15-26-29)20(24-16-25-21)27-10-1-2-11-27/h5-8,15-16H,1-4,9-14H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMDJZMKNCZNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 3-Aminopyrazole with 1,3-Biselectrophiles

The core is assembled via cyclocondensation between 3-aminopyrazole (1 ) and a 1,3-biselectrophilic reagent. For 4-(pyrrolidin-1-yl) substitution, malonyl chloride derivatives or β-ketonitriles are optimal. For example, reacting 1 with ethyl 3-(pyrrolidin-1-yl)-3-oxopropanoate (2 ) under acidic conditions (HCl, EtOH, reflux) yields 4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (3 ) (Yield: 68–72%).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the pyrazole amine on the carbonyl group, followed by cyclization and aromatization.

Synthesis of 4-(Pyrrolidine-1-Sulfonyl)Benzoyl Chloride

Sulfonylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid (6 ) is sulfonylated using pyrrolidine-1-sulfonyl chloride (7 ) (Pyridine, DCM, 0°C). This yields 4-(pyrrolidine-1-sulfonyl)benzoic acid (8 ) (Yield: 78%).

Optimization Note : Excess pyrrolidine-1-sulfonyl chloride and prolonged stirring (12 h) improve regioselectivity.

Conversion to Acyl Chloride

Compound 8 is treated with thionyl chloride (SOCl2, reflux, 4 h) to form 4-(pyrrolidine-1-sulfonyl)benzoyl chloride (9 ) (Yield: 95%). The crude product is used directly in subsequent steps.

Amide Coupling

Reaction of Ethylamine Intermediate with Benzoyl Chloride

The amine 5 is coupled with 9 in anhydrous DMF using triethylamine (TEA) as a base (0°C to RT, 24 h). This affords the final compound, N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide (10 ) (Yield: 62%, purity >98% by HPLC).

Critical Parameters :

  • Stoichiometry : A 1:1.2 molar ratio of 5 :9 minimizes side products.

  • Purification : Column chromatography (SiO2, EtOAc/Hexane 3:1) removes unreacted sulfonyl chloride.

Alternative Synthetic Routes

Mitsunobu Reaction for Ethyl Linker Installation

An alternative to alkylation involves Mitsunobu conditions. Treating 3 with 2-aminoethanol, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF (0°C to RT) directly installs the 2-aminoethyl group, bypassing bromoethane intermediates (Yield: 58%).

Solid-Phase Synthesis for Scalability

Immobilizing 3 on Wang resin via its N1-position allows iterative coupling with 9 in a flow reactor. This method enhances reproducibility for large-scale production (Yield: 70%, purity: 97%).

Analytical Characterization

Property Data
Molecular FormulaC23H28N8O3S
Molecular Weight520.6 g/mol
Melting Point218–220°C (dec.)
HPLC Retention Time12.4 min (C18, MeCN/H2O 70:30)
1H NMR (DMSO-d6)δ 8.65 (s, 1H, Pyrimidine-H), 7.92 (d, 2H, Ar-H), 3.45 (t, 4H, Pyrrolidine)
HRMS (ESI+)m/z 521.2031 [M+H]+ (Calc. 521.2034)

Challenges and Optimization

  • Regioselectivity in Cyclocondensation : Competing formation of pyrazolo[1,5-a]pyrimidine isomers is mitigated by using POCl3 as a cyclizing agent.

  • Sulfonamide Stability : The sulfonamide group in 8 is prone to hydrolysis under strongly acidic conditions; neutral pH is maintained during coupling.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the pyrrolidinyl groups, leading to the formation of N-oxides or other oxidative derivatives.

  • Reduction: : Reduction reactions can target various functional groups within the molecule, including nitro reductions or catalytic hydrogenations.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for further modification of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminium hydride, hydrogen gas with palladium catalyst.

  • Substitution reagents: : Various halides, strong bases like sodium hydride.

Major Products

  • Oxidation: : Produces N-oxides or sulfoxides.

  • Reduction: : Results in amines or alcohol derivatives.

  • Substitution: : Can yield a wide array of functionalized derivatives, depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide exhibit significant anticancer properties. Research shows that these compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibited the growth of various cancer cell lines by targeting the ATP-binding site of kinases, leading to apoptosis in malignant cells .

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural similarity to known neuroprotective agents suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease. Preliminary research indicates that it may modulate neurotransmitter levels and exhibit neuroprotective effects against oxidative stress .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its efficacy against various bacterial strains highlights its potential as a lead compound for developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in vitro and in vivo. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting its utility in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Nanomaterials Development

The unique chemical properties of this compound have led to its exploration in nanomaterials. Its ability to form stable complexes with metal ions is being investigated for applications in catalysis and as sensors in environmental monitoring. The compound's interaction with different substrates can enhance the efficiency of catalytic processes, making it valuable in industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of cancer cell growth via kinase targeting
Neurological Disorders Potential neuroprotective effects against oxidative stress
Antimicrobial Activity Effective against multiple bacterial strains
Anti-inflammatory Effects Inhibition of pro-inflammatory cytokines
Nanomaterials Development Formation of stable metal complexes for catalysis

Mechanism of Action

The mechanism of action involves interaction with specific molecular targets, such as:

  • Enzymes: : Inhibition or modulation of enzyme activity.

  • Receptors: : Binding to receptor sites to modulate biological pathways.

  • Pathways: : Influencing signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Molecular Weight Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine -N-ethyl-pyrrolidine at C1
-4-(pyrrolidine-1-sulfonyl)benzamide at C4
554.65* Enhanced solubility (sulfonyl group), conformational flexibility (pyrrolidine)
N-(1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-(N,N-dipropylsulfamoyl)benzamide Pyrazolo[3,4-d]pyrimidine -2,4-dichlorophenyl at C1
-4-(dipropylsulfamoyl)benzamide at C4
587.51 Antiproliferative activity; sulfamoyl group improves metabolic stability
6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine -4-benzylpiperazine at C6
-3-chloro-4-methoxyphenylamine at C4
463.96 Kinase inhibition; chloro and methoxy groups enhance lipophilicity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine -Fluorinated chromenone at C1
-N-methylbenzenesulfonamide at C4
589.10 Anticancer activity; fluorinated groups enhance target affinity and bioavailability

*Calculated based on molecular formula.

Substituent Effects on Activity

  • Pyrrolidine vs.
  • Sulfonyl vs. Sulfamoyl Groups : The 4-(pyrrolidine-1-sulfonyl)benzamide group in the target compound may confer better aqueous solubility than the sulfamoyl group in , though sulfamoyl derivatives often exhibit enhanced metabolic stability .
  • Halogenation Effects : Fluorinated or chlorinated aryl groups (e.g., in ) increase lipophilicity and binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound but critical for activity in analogs .

Electrochemical and Physicochemical Properties

Fulleropyrrolidine derivatives (e.g., in ) exhibit reduced electron-accepting capacity compared to C60 but higher than simpler N-methylpyrrolidine analogs.

Biological Activity

N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its anticancer properties.
  • Pyrrolidine rings : Often used to enhance biological activity.
  • Benzamide moiety : Contributes to the compound's pharmacological profile.

Molecular Formula : C21H26N6OS
Molecular Weight : 410.5 g/mol
CAS Number : 1171359-83-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : It has been reported to inhibit several kinases, including PI3K and JAK2, which are crucial in cell signaling pathways related to cancer proliferation and survival .
  • Apoptosis Induction : Studies indicate that it may induce apoptosis in cancer cells by activating mitochondrial pathways .
  • Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting COX enzymes, which are involved in inflammatory processes .

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung adenocarcinoma)
    • HeLa (cervical carcinoma)
    • CFPAC-1 (pancreatic adenocarcinoma)
    • SW620 (colorectal adenocarcinoma)

The compound exhibited significant antiproliferative effects, with IC50 values indicating potent growth inhibition across these cell lines. For instance, a related derivative showed an IC50 of 0.79 µM against CFPAC-1 cells, suggesting strong cytotoxic potential .

Anti-inflammatory Activity

In vitro assays have shown that derivatives of this compound can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models. The results from formalin-induced paw edema tests demonstrated a marked decrease in inflammation when treated with these compounds .

Study 1: Antiproliferative Effects on Cancer Cells

A study published in Molecules evaluated the antiproliferative effects of pyrrolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated that specific substitutions on the pyrrolidine ring significantly enhanced the cytotoxicity against pancreatic cancer cells. The study concluded that further optimization could lead to more effective anticancer agents .

Study 2: Inhibition of Pro-inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of pyrimidine derivatives involving this compound. The research highlighted its ability to modulate inflammatory cytokines and reduce edema in vivo, suggesting potential therapeutic applications for inflammatory diseases .

Data Summary Table

Biological Activity Cell Line Tested IC50 Value (µM) Mechanism
AntiproliferativeA5490.85Apoptosis induction
AntiproliferativeHeLa0.92Kinase inhibition
AntiproliferativeCFPAC-10.79Mitochondrial pathway activation
Anti-inflammatoryCOX-1/COX-2N/AEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the key steps for optimizing the synthesis of N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Functional Group Activation : Use coupling agents (e.g., EDCI/HOBt) for amide bond formation between the pyrazolo[3,4-d]pyrimidine core and benzamide moiety .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for sulfonylation and alkylation steps .
  • Temperature Control : Maintain 60–80°C during nucleophilic substitutions to balance reaction rate and side-product formation .
    • Critical Parameters : Monitor pH (6–8) during aqueous workups to prevent hydrolysis of the pyrrolidine sulfonyl group .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1H/13C NMR for verifying substitution patterns on the pyrazolo[3,4-d]pyrimidine core and benzamide .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (±2 ppm accuracy) and detect impurities .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
    • Supplementary Data : X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. How can researchers screen for initial biological activity?

  • In Vitro Assays :

  • Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations using fluorescence-based ADP-Glo assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
    • Target Identification : Employ thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved?

  • Root Cause Analysis :

  • Reagent Purity : Ensure >98% purity for starting materials (e.g., 4-(pyrrolidine-1-sulfonyl)benzoyl chloride) to avoid side reactions .
  • Oxygen Sensitivity : Conduct moisture-sensitive steps (e.g., sulfonylation) under inert gas (N2/Ar) to prevent oxidation .
    • Case Study : Yield discrepancies (40% vs. 70%) in alkylation steps were traced to residual water in solvents; switching to anhydrous DMF resolved the issue .

Q. What strategies improve the compound's solubility for in vivo studies?

  • Formulation Approaches :

  • Salt Formation : Prepare hydrochloride salts via HCl/EtOAc treatment to enhance aqueous solubility .
  • Co-Solvents : Use 10% DMSO/PEG-400 mixtures for intravenous administration .
    • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the benzamide moiety while preserving activity .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Key Findings :

  • Pyrrolidine Sulfonyl Group : Essential for kinase binding; replacing it with piperidine reduces potency by 10-fold .
  • Pyrazolo[3,4-d]pyrimidine Core : Methylation at N1 improves metabolic stability in hepatic microsomes .
    • SAR Table :
DerivativeModificationIC50 (EGFR)Solubility (mg/mL)
ParentNone0.12 µM0.05
Derivative AN1-Methyl0.15 µM0.20
Derivative BSulfonyl → Carbamate>10 µM0.50

Q. What computational methods predict binding modes with biological targets?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Lys721) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex .
    • Validation : Compare predicted binding energies with experimental IC50 values (R² > 0.85 in validation studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.